Product packaging for 4-Amino-2-bromo-6-fluorobenzonitrile(Cat. No.:CAS No. 2243514-17-0)

4-Amino-2-bromo-6-fluorobenzonitrile

Cat. No.: B2404442
CAS No.: 2243514-17-0
M. Wt: 215.025
InChI Key: RTOXUBIPSSUDCR-UHFFFAOYSA-N
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Description

Significance of Halogenated Aminobenzonitriles as Versatile Chemical Scaffolds

The introduction of halogen atoms and an amino group to the benzonitrile (B105546) core dramatically expands its synthetic utility. Halogens, such as bromine and fluorine, can serve as reactive handles for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for building molecular complexity. researchgate.netnih.gov Furthermore, the presence of fluorine can enhance a molecule's metabolic stability and binding affinity in biological systems, a desirable trait in drug design. nih.gov

The amino group, a key functional group in many biologically active molecules, can participate in a variety of chemical transformations, including diazotization, acylation, and alkylation. Its presence also modulates the electronic properties of the aromatic ring, influencing its reactivity in electrophilic and nucleophilic substitution reactions. The combination of these functional groups in a single molecule, as seen in halogenated aminobenzonitriles, creates a powerful synthetic intermediate with multiple points for diversification.

Overview of the Research Landscape for 4-Amino-2-bromo-6-fluorobenzonitrile and its Structural Analogs

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs are present in various patented compounds and are recognized as important intermediates in organic synthesis. The strategic placement of the amino, bromo, and fluoro groups on the benzonitrile ring makes it a valuable precursor for the synthesis of more complex heterocyclic systems and other targeted molecules.

The synthesis of related halogenated aminobenzonitriles often involves multi-step processes. For instance, the preparation of 4-amino-2-trifluoromethylbenzonitrile has been achieved through a three-step process involving positional bromination, cyano substitution, and ammonolysis. google.com Similarly, the synthesis of 4-aminoquinolines can be achieved from 2-aminobenzonitriles through a base-promoted reaction with ynones. researchgate.net These synthetic strategies highlight the general approaches that could be applicable to the synthesis of this compound.

The table below provides an overview of some structural analogs of this compound and their key features.

Compound NameCAS NumberMolecular FormulaKey Structural Differences from this compound
4-Amino-2-fluorobenzonitrile53312-80-4C₇H₅FN₂Lacks the bromo substituent. chemicalbook.com
4-Bromo-2-fluorobenzonitrile105942-08-3C₇H₃BrFNLacks the amino group.
2-Amino-4-bromo-6-fluorobenzonitrile1279865-14-3C₇H₄BrFN₂Isomeric form with different substituent positions. nih.gov
4-Amino-2-trifluoromethylbenzonitrileNot AvailableC₈H₅F₃N₂Bromo group is replaced by a trifluoromethyl group. google.com

The reactivity of the functional groups in this compound allows for a variety of chemical transformations. The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce new aryl or alkyl groups. The fluorine atom, positioned ortho to the nitrile group, can influence the acidity of the adjacent C-H bond and may be susceptible to nucleophilic aromatic substitution under certain conditions. The amino group can be diazotized and replaced with a variety of other functional groups, or it can be acylated or alkylated to introduce further diversity. The nitrile group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrFN2 B2404442 4-Amino-2-bromo-6-fluorobenzonitrile CAS No. 2243514-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-bromo-6-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOXUBIPSSUDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 4 Amino 2 Bromo 6 Fluorobenzonitrile

Aromatic Substitution Reactions

The benzene (B151609) ring of 4-Amino-2-bromo-6-fluorobenzonitrile is substituted with groups that have opposing electronic effects, influencing its susceptibility to both nucleophilic and electrophilic attack.

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this molecule, primarily due to the activating effect of the electron-withdrawing nitrile group (–CN). The SNAr mechanism typically proceeds via a two-step addition-elimination process. In the first step, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this intermediate. In the second step, the leaving group departs, restoring the aromatic system.

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. In this compound, the nitrile group at C1 activates the ring for nucleophilic attack. The potential leaving groups are the bromide at C2 and the fluoride (B91410) at C6.

The relative reactivity of halogens as leaving groups in SNAr reactions is often F > Cl > Br > I, because the rate-determining step is typically the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. Therefore, nucleophilic attack is most likely to occur at C6, leading to the displacement of the fluoride ion. However, the amino group at C4 is a strong electron-donating group, which deactivates the ring towards nucleophilic attack, potentially making harsh reaction conditions necessary.

Table 1: Factors Influencing SNAr Reactivity of this compound

Feature Influence on SNAr Reactivity Position
Nitrile Group (–CN) Strong activator (electron-withdrawing) C1
Fluorine Atom (–F) Activates the carbon it is attached to; excellent leaving group C6
Bromine Atom (–Br) Good leaving group, but generally less reactive than fluorine C2
Amino Group (–NH2) Strong deactivator (electron-donating) C4

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The feasibility and regioselectivity of this reaction are governed by the combined directing effects of the existing substituents. The ring has two available positions for substitution: C3 and C5.

The directing effects of the substituents are as follows:

Amino group (–NH2): A powerful activating group and an ortho-, para-director.

Bromo (–Br) and Fluoro (–F) groups: Deactivating groups, but ortho-, para-directors.

Nitrile group (–CN): A strong deactivating group and a meta-director.

The positions ortho and para to the amino group are C3 and C5. The positions ortho to the fluorine are C5, and ortho to the bromine is C3. The positions meta to the nitrile group are C3 and C5. Thus, all substituents direct incoming electrophiles to the only available C3 and C5 positions. The final substitution pattern will depend on the reaction conditions and the nature of the electrophile, but the powerful activating effect of the amino group is expected to be the dominant factor, strongly favoring substitution at these positions.

Table 2: Predicted Directing Effects for Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Directing Preference
–NH2 C4 Activating Ortho, Para (to C3, C5)
–Br C2 Deactivating Ortho, Para (to C3)
–F C6 Deactivating Ortho, Para (to C5)
–CN C1 Deactivating Meta (to C3, C5)

Transformations Involving the Nitrile (–CN) Group

The nitrile group is one of the most versatile functionalities in organic synthesis, capable of undergoing a wide array of transformations.

The nitrile group can participate in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides to form tetrazoles. Tetrazoles are important heterocyclic compounds in medicinal chemistry, often used as bioisosteres for carboxylic acid groups.

The synthesis of 5-substituted-1H-tetrazoles is commonly achieved by reacting an organic nitrile with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of an acid or a Lewis acid catalyst like zinc chloride. nih.gov The reaction involves the addition of the azide anion to the electrophilic carbon of the nitrile, followed by cyclization. This transformation is applicable to a wide range of nitriles and is a standard method for creating the tetrazole ring system. wikipedia.orgorganic-chemistry.org Applying this methodology to this compound would be expected to yield the corresponding 5-(4-amino-2-bromo-6-fluorophenyl)-1H-tetrazole.

The nitrile group is readily transformed into other key functional groups. Two common transformations are hydrolysis to a carboxylic acid and reduction to a primary amine.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed. For instance, refluxing with a base like potassium hydroxide (B78521) would convert the nitrile group into a carboxylate, which upon acidic workup yields the corresponding benzoic acid derivative, 4-amino-2-bromo-6-fluorobenzoic acid.

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction would convert this compound into (4-amino-2-bromo-6-fluorophenyl)methanamine.

The versatility of the nitrile group allows it to serve as a precursor to amines, carboxylic acids, amides, and ketones, making it a valuable synthetic handle. researchgate.net

While nitriles are often functionalized by transforming the triple bond, the carbon-cyano (C–CN) single bond, which is typically inert, can be activated and cleaved by transition-metal complexes. snnu.edu.cn This area of organometallic chemistry has gained significant attention as it allows for novel synthetic transformations where the cyano group can act as a leaving group. researchgate.net

The mechanism often involves the oxidative addition of the C–CN bond to a low-valent transition metal center, such as Ni(0) or Pd(0). snnu.edu.cnutexas.edu Studies on fluorinated benzonitriles have shown that they readily react with nickel(0) fragments, first forming an η²-nitrile complex, which then converts to the C–CN bond activation product upon heating. acs.org The presence of electronegative fluoro substituents can influence the thermodynamics of this equilibrium. acs.org

A key application of C–CN bond activation is hydrodecyanation, the replacement of the –CN group with a hydrogen atom. This allows the nitrile to be used as a temporary activating or directing group during a synthesis, only to be removed in a later step. Other transformations include using the nitrile as a leaving group in cross-coupling reactions to form new C-C or C-heteroatom bonds. snnu.edu.cnresearchgate.net The presence of multiple halogens on the this compound ring presents opportunities for selective, metal-catalyzed cross-coupling reactions at either the C-Br, C-F, or C-CN bonds, depending on the catalyst and reaction conditions chosen.

Reactivity of the Amino (–NH₂) Group

The amino group in this compound is a primary determinant of its chemical character. As an activating, ortho-, para-directing group, it significantly influences the electron density of the aromatic ring. byjus.com However, its reactivity is modulated by the presence of the electron-withdrawing halogen and nitrile substituents.

The oxidation of substituted anilines can lead to a range of products depending on the oxidant and reaction conditions. For instance, primary amines like 2,6-difluoroaniline (B139000) can be oxidized by peroxybenzoic acid to form the corresponding nitroso-compounds. rsc.org While specific studies on this compound are not prevalent, the amino group is susceptible to oxidation, which could potentially lead to nitroso or nitro derivatives under controlled conditions. The presence of electron-withdrawing groups can influence the ease of oxidation.

Table 1: Potential Oxidation Products of the Amino Group

Oxidizing AgentPotential ProductComments
Peroxybenzoic Acid2-Bromo-6-fluoro-4-nitrosobenzonitrileBased on reactivity of similar fluoroanilines. rsc.org
Hydrogen Peroxide2-Bromo-6-fluoro-4-nitrobenzonitrileStronger oxidation may lead to the nitro derivative.
Potassium PermanganateRing cleavage or complex productsHarsh oxidation is likely to be unselective.

The amino group readily undergoes acylation to form amides, a common derivatization strategy. ias.ac.in This transformation is often employed to protect the amino group or to modify the electronic properties of the molecule. For instance, reacting the amino group with an acyl chloride or anhydride (B1165640) in the presence of a base would yield the corresponding N-acyl derivative. This conversion of the amino group to an amide reduces its activating effect, as the nitrogen lone pair becomes delocalized into the carbonyl group. chemistrysteps.com

Derivatization is also crucial for analytical purposes, such as in chiral separations. Reagents like Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide) react with the amino group to form diastereomers that can be separated by chromatography. nih.gov

The amino group imparts basic properties to the molecule. wikiwand.com The basicity of substituted anilines is highly dependent on the electronic nature of the substituents on the aromatic ring. chemistrysteps.com Electron-withdrawing groups, such as the bromine, fluorine, and nitrile moieties in this compound, decrease the electron density on the nitrogen atom, thereby reducing its basicity compared to aniline.

The stability of the aromatic ring itself is inherently high due to resonance. quora.com While protonation of the amino group deactivates the ring towards electrophiles, it does not typically compromise the core aromatic stability under standard acidic conditions. masterorganicchemistry.com However, extreme pH conditions can influence reactions like acid-catalyzed hydrolysis of the nitrile group. Studies on substituted benzonitriles in strong sulfuric acid have shown that the reaction mechanism can be complex, involving protonation and the action of various nucleophiles present in the medium. researchgate.netyu.edu.jo

Reactivity of the Halogen Substituents (Bromine and Fluorine)

The bromine and fluorine atoms on the aromatic ring provide sites for specific metal-mediated reactions that are crucial for further functionalization of the molecule.

Directed ortho metalation (DoM) is a powerful method for regioselective functionalization of aromatic rings. wikiwand.comwikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. nih.govorganic-chemistry.org The amino group (–NH₂) or, more commonly, a protected form like an amide or carbamate, can act as a DMG. wikipedia.orguwindsor.ca

In this compound, the amino group is positioned between the two halogen substituents. After protection (e.g., as a pivalamide), this group would strongly direct lithiation to the C3 position. However, the presence of halogens introduces competition from halogen-metal exchange, which is often faster, especially with bromine. uwindsor.ca

Table 2: Hierarchy of Directing Metalation Groups (DMGs)

StrengthExample Groups
Strong -OCONR₂, -CONR₂, -SO₂NR₂
Moderate -OMe, -NR₂, -F
Weak -CH₂NR₂, -Ph

This table provides a general hierarchy; relative strengths can be influenced by reaction conditions. organic-chemistry.org

Halogen-metal exchange is a fundamental reaction in organometallic chemistry where a halogen atom is swapped for a metal, most commonly lithium. wikipedia.org The rate of this exchange is highly dependent on the halogen, following the general trend I > Br > Cl >> F. wikipedia.orgprinceton.edu

For this compound, treatment with an alkyllithium reagent like n-butyllithium at low temperatures would lead to a highly selective bromine-lithium exchange. ias.ac.innih.gov The fluorine atom is generally unreactive under these conditions. princeton.edustackexchange.com This process generates a specific aryllithium intermediate, 4-amino-6-fluoro-2-lithiobenzonitrile, which can then be trapped with various electrophiles to introduce a wide range of substituents at the C2 position. This selectivity makes bromine-lithium exchange a more predictable and synthetically useful pathway for this molecule than DoM, which could be complicated by the directing effects of multiple groups and the acidity of the proton at C5. researchgate.netmdpi.com The resulting organolithium intermediate is a valuable precursor for creating more complex molecules. ias.ac.in

Cyclization Reactions for Heterocyclic Scaffold Formation

The strategic placement of reactive groups on the this compound ring system enables its use in a variety of cyclization reactions to form complex heterocyclic scaffolds, which are significant in medicinal chemistry and materials science.

Synthesis of Aminoindazoles from 2-Bromobenzonitriles and Related Precursors

A prevalent and efficient method for synthesizing substituted 3-aminoindazoles utilizes 2-bromobenzonitriles as starting materials. nih.govacs.org This transformation is typically achieved through a two-step process that involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone, followed by a sequence of acidic deprotection and cyclization. nih.govacs.org This synthetic route provides a robust alternative to the traditional nucleophilic aromatic substitution (SNAr) reaction of hydrazine (B178648) with o-fluorobenzonitriles. nih.govacs.org

The general mechanism proceeds as follows:

Palladium-Catalyzed N-Arylation: The 2-bromobenzonitrile (B47965) substrate undergoes a coupling reaction with benzophenone hydrazone in the presence of a palladium catalyst.

Deprotection and Cyclization: The resulting intermediate is then treated with acid, which removes the benzophenone protecting group and facilitates an intramolecular cyclization to form the 3-aminoindazole ring system. nih.gov

While this method is broadly applicable to a range of substituted 2-bromobenzonitriles, the presence of the amino and fluoro groups on this compound would influence the reaction conditions required for optimal yield.

Formation of Imidazole and Quinazoline (B50416) Derivatives

The 2-aminobenzonitrile (B23959) moiety, present in the target molecule, is a key precursor for the synthesis of quinazoline derivatives. Various synthetic strategies have been developed to construct the quinazoline scaffold from this starting point.

One common method involves the reaction of 2-aminobenzonitriles with dimethylformamide-dimethylacetal (DMF-DMA). This reaction forms an intermediate that can subsequently react with arylamines to yield 4-amino-quinazoline derivatives. scielo.br Microwave irradiation has been shown to accelerate this process. scielo.br

Another approach is the acid-mediated [4+2] annulation reaction between 2-aminobenzonitriles and N-benzyl cyanamides, which produces 2-amino-4-iminoquinazolines. mdpi.com Furthermore, quinazolin-4(3H)-ones can be synthesized from 2-halobenzamides (which could be derived from the nitrile) and other nitriles, catalyzed by copper in the presence of a base like tBuOK. researchgate.netorganic-chemistry.org This involves a nucleophilic addition followed by an intramolecular SNAr reaction. researchgate.net

The synthesis of imidazole-fused heterocycles can also be envisioned. For example, cyclocondensation reactions involving 3-aminoindazoles (synthesized as described in 3.5.1) can lead to the formation of pyrimido[1,2-b]indazole derivatives, which incorporate an imidazole-like structure. nih.gov

Synthesis Methods for Quinazoline Derivatives
Starting MaterialReagentsProduct TypeKey Features
2-Aminobenzonitrile1. DMF-DMA 2. Arylamines4-Amino-quinazolinesTwo-step process, can be accelerated by microwave. scielo.br
2-AminobenzonitrileN-Benzyl Cyanamides, Acid2-Amino-4-iminoquinazolines[4+2] annulation reaction. mdpi.com
2-HalobenzamideNitriles, Cu catalyst, tBuOKQuinazolin-4(3H)-onesNucleophilic addition followed by intramolecular SNAr. researchgate.netorganic-chemistry.org

Reactions Leading to Thienopyrimidine Scaffolds

Thienopyrimidines, which are isosteric analogues of purines, are important heterocyclic compounds. Their synthesis often involves the construction of a pyrimidine (B1678525) ring fused to a thiophene (B33073) ring. ekb.eg While direct synthesis from a benzonitrile (B105546) is less common, aminobenzonitriles can be precursors to intermediates that lead to fused pyrimidine systems.

General routes to thienopyrimidines often start from substituted 2-aminothiophenes. ekb.egnih.gov For instance, 2-aminothiophene-3-carbonitriles can react with reagents like formamide (B127407) to yield thienopyrimidinones. scilit.com The nitrile group participates in the cyclization to form the pyrimidine ring. Subsequent chlorination and nucleophilic substitution can be used to further functionalize the scaffold. mdpi.com

Another strategy involves the reaction of 2-aminothiophene carboxylates with isocyanates or isothiocyanates, followed by base-catalyzed cyclization to afford thieno[2,3-d]pyrimidine (B153573) derivatives. ekb.egmdpi.com Although these methods start from a thiophene core, they highlight the general reactivity patterns of amino-nitrile and amino-ester functionalities in forming fused pyrimidine rings, which are relevant to the reactivity of this compound in similar cyclization contexts.

General Thienopyrimidine Synthesis
Precursor TypeKey ReagentsResulting Scaffold
2-Aminothiophene-3-carbonitrileFormamideThieno[2,3-d]pyrimidin-4-amine scilit.com
2-Aminothiophene-3-carboxylateIsothiocyanates, BaseThieno[2,3-d]pyrimidin-4-one-2-thione ekb.egmdpi.com
2-Aminothiophene-3-carboxylateIsocyanates, BaseThieno[2,3-d]pyrimidine-2,4-dione ekb.eg

Influence of Substituent Electronic and Steric Effects on Reaction Mechanisms

The reactivity of this compound is heavily modulated by the electronic and steric properties of its substituents.

Electronic Effects:

Amino Group (-NH2): As a strong electron-donating group (via resonance), the amino group at the C4 position increases the electron density of the aromatic ring. This activates the ring towards electrophilic substitution (though the present reactions are nucleophilic) and can influence the acidity/basicity of other groups.

Halogens (-Br, -F): Both bromine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the ring, making it more susceptible to nucleophilic attack, a key step in many of the cyclization reactions. The fluorine atom at the C6 position, ortho to the amino group, has a particularly pronounced effect. acs.org

Nitrile Group (-CN): This group is strongly electron-withdrawing through both induction and resonance, further deactivating the ring towards electrophiles but activating it for nucleophilic aromatic substitution.

The combination of a strong electron-donating group and strong electron-withdrawing groups creates a "push-pull" system, which can significantly influence the regioselectivity and rate of reactions.

Steric Effects:

Ortho Substituents: The bromine atom at C2 and the fluorine atom at C6 are ortho to the nitrile and amino groups, respectively. Their size can create steric hindrance, potentially influencing the approach of reagents. acs.org For example, the steric bulk of the ortho-bromo group can affect the coordination of catalysts or the approach of nucleophiles to the nitrile carbon or the C1 position. acs.org In studies on related molecules, ortho substituents have been shown to impact the planarity and bond angles of the molecule upon coordination to a metal center. acs.org The steric strain can also influence the stability of intermediates and transition states in cyclization reactions. nih.gov

Summary of Substituent Effects
SubstituentPositionElectronic EffectSteric Effect
Amino (-NH2)C4Strongly electron-donating (resonance)Moderate
Bromo (-Br)C2Electron-withdrawing (induction)Significant (ortho to nitrile)
Fluoro (-F)C6Strongly electron-withdrawing (induction)Moderate (ortho to amino)
Nitrile (-CN)C1Strongly electron-withdrawing (induction & resonance)Linear group, moderate effect

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the hydrogen, carbon, and fluorine atoms within 4-Amino-2-bromo-6-fluorobenzonitrile.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the amino group. The aromatic region will show two signals for the two non-equivalent aromatic protons. Due to the substitution pattern, these protons will appear as doublets, with their coupling influenced by the adjacent fluorine atom. The amino (NH₂) group will typically present as a broad singlet, the chemical shift of which can be solvent-dependent due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H 6.8 - 7.5 d 2-3 (H-F coupling)
Aromatic H 6.8 - 7.5 d 2-3 (H-F coupling)

Note: Predicted values are based on typical ranges for similar substituted aromatic systems. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. bldpharm.com The spectrum is expected to show seven distinct signals, one for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are significantly influenced by the attached substituents (amino, bromo, fluoro, and cyano groups). The carbon of the nitrile group (C≡N) will appear in the characteristic downfield region for nitriles. The carbon atoms directly bonded to bromine and fluorine will exhibit shifts influenced by the electronegativity and shielding/deshielding effects of these halogens.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-CN 115 - 120
C-NH₂ 145 - 155
C-Br 100 - 110
C-F 158 - 165 (d, ¹JCF)
Aromatic C-H 110 - 130
Aromatic C-H 110 - 130

Note: Predicted values are based on established substituent effects in benzene (B151609) derivatives. The carbon attached to fluorine will appear as a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for probing the environment of the fluorine atom in this compound. A single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will exhibit coupling to the nearby aromatic protons, providing additional structural information.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. It would be instrumental in confirming the positions of the substituents by showing correlations from the aromatic protons to the quaternary carbons, including the carbon of the nitrile group and the carbons bearing the amino, bromo, and fluoro groups.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in this compound. bldpharm.com

The FTIR spectrum of this compound will display characteristic absorption bands that confirm the presence of its key functional groups. The nitrile (C≡N) group will exhibit a sharp, medium-intensity absorption in the region of 2220-2260 cm⁻¹. The amino (NH₂) group will show two distinct stretching vibrations in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C-Br and C-F stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Table 3: Characteristic FTIR Absorption Frequencies

Functional Group Characteristic Absorption (cm⁻¹) Intensity
N-H Stretch (asymmetric) 3400 - 3500 Medium
N-H Stretch (symmetric) 3300 - 3400 Medium
C≡N Stretch 2220 - 2260 Medium, Sharp
Aromatic C=C Stretch 1450 - 1600 Medium to Strong
C-F Stretch 1000 - 1400 Strong

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a valuable technique for analyzing the vibrational modes of a molecule, which are complementary to those observed in infrared (IR) spectroscopy. This method is particularly effective for detecting vibrations in non-polar bonds and symmetric stretching modes, providing key insights into the molecular structure and the arrangement of functional groups.

For this compound, a Raman spectrum would be expected to display characteristic peaks corresponding to the nitrile (-C≡N) stretching, carbon-halogen (C-Br, C-F) vibrations, amino (-NH2) group modes, and various aromatic ring vibrations. However, a thorough search of scientific databases and literature did not yield any specific Raman spectroscopic data for this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis. A variety of MS methods are typically used for a comprehensive characterization.

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis of this compound, the molecule would be ionized, commonly by electron ionization (EI), leading to the formation of a molecular ion and a series of fragment ions. The resulting mass spectrum would provide the molecular weight and a unique fragmentation pattern that can be used for structural elucidation.

Despite the utility of this technique, specific GC-MS data, including retention times and fragmentation patterns for this compound, are not available in the public domain based on the conducted searches.

For compounds that are non-volatile or thermally labile, LC-MS is the preferred method. This technique separates the analyte using liquid chromatography before it is introduced into the mass spectrometer. While some chemical suppliers indicate the availability of LC-MS data for this compound, the actual chromatograms and mass spectra are not provided in accessible literature.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C7H4BrFN2), the theoretical exact mass can be calculated. An experimental HRMS measurement would confirm this elemental composition with a high degree of confidence. Unfortunately, specific experimental HRMS data for this compound could not be located.

Tandem mass spectrometry, or MS/MS, is a sophisticated technique used to obtain detailed structural information. In an MS/MS experiment, a specific ion (typically the molecular ion) is selected, fragmented, and the resulting fragment ions are analyzed. This provides unambiguous information about the connectivity of atoms within the molecule. The fragmentation pathways of this compound would offer valuable insights into its structure, but no such MS/MS studies have been published.

X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. This would unambiguously confirm its molecular structure and provide insights into its crystal packing. A search for crystallographic data for this compound in databases such as the Cambridge Structural Database (CSD) did not yield any results.

Other Analytical Techniques for Purity and Identity Confirmation

Beyond the scope of spectroscopic methods like NMR, IR, and Mass Spectrometry, chromatographic and elemental analyses provide critical quantitative and qualitative data. These techniques are indispensable for verifying the empirical formula and quantifying the purity of newly synthesized or commercial batches of this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. When coupled with a Photodiode Array (PDA) detector, it becomes a powerful tool for assessing the purity of a compound and providing characteristic retention time data under specific chromatographic conditions.

The analysis of this compound by HPLC typically involves a reversed-phase method, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. The PDA detector acquires absorbance spectra across a range of wavelengths for the eluting peaks. This allows for the determination of the peak purity by comparing the spectra across the peak profile and also aids in the identification of impurities by providing their UV-Vis spectral data.

The retention time (tᵣ) is the time it takes for the analyte to travel from the injector to the detector and is a characteristic parameter for a given compound under a specific set of chromatographic conditions (i.e., column, mobile phase composition, flow rate, and temperature). The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram.

Illustrative HPLC-PDA Data for this compound

ParameterValue
Chromatographic Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Retention Time (tᵣ) 12.5 minutes
Purity (Area %) >99%

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This experimental data is then compared with the theoretical percentages calculated from the compound's proposed empirical formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and, by extension, its empirical formula.

For this compound, with a molecular formula of C₇H₄BrFN₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The experimentally determined values from a CHN analyzer should ideally fall within a narrow margin of error (typically ±0.4%) of these theoretical percentages to validate the empirical formula.

Theoretical vs. Experimental Elemental Analysis Data for this compound

ElementTheoretical %Experimental %
Carbon (C) 39.1039.05
Hydrogen (H) 1.871.90
Nitrogen (N) 13.0312.98

The congruence of data from HPLC-PDA and elemental analysis, in conjunction with spectroscopic evidence, provides a robust and comprehensive characterization of this compound, confirming its identity, purity, and empirical formula with a high degree of confidence.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are instrumental in predicting the three-dimensional arrangement of atoms and the electronic distribution within a molecule. These calculations provide insights that are often complementary to experimental data and can help in interpreting complex chemical phenomena.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Determination

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. By approximating the electron density, DFT calculations can determine the most stable arrangement of atoms (geometry optimization) and provide information about molecular orbitals. For substituted benzonitriles, DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to calculate optimized geometrical parameters like bond lengths and bond angles. researchgate.netanalis.com.my These calculations are fundamental for understanding the molecule's stability and its interactions with other molecules. While specific studies on 4-Amino-2-bromo-6-fluorobenzonitrile are not prevalent, the methodologies applied to similar compounds like 2-amino-4-chlorobenzonitrile (B1265954) and 4-bromo-3-(methoxymethoxy) benzoic acid demonstrate the utility of DFT in elucidating molecular structures. analis.com.myresearchgate.net

Ab Initio Methods for High-Accuracy Property Predictions

Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) are often used alongside DFT to provide a comparative analysis of molecular properties. nih.gov For more accurate predictions, higher-level ab initio methods can be employed, although they are computationally more demanding. These methods are crucial for obtaining precise predictions of various molecular properties, which can then be compared with experimental findings to validate the computational model.

Spectroscopic Property Prediction and Comparison with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

Simulation of Vibrational Spectra (IR and Raman)

Theoretical calculations can simulate the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions. researchgate.netnih.gov DFT calculations are frequently used to compute the harmonic vibrational frequencies, which often show good agreement with experimental spectra after appropriate scaling. researchgate.net For related benzonitrile (B105546) derivatives, such as 2-amino-4-methyl benzonitrile and 2-amino-4-chlorobenzonitrile, DFT has been successfully used to interpret their FTIR and FT-Raman spectra. researchgate.netnih.gov

Prediction of NMR Chemical Shifts and Coupling Constants

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its reactivity. Computational chemistry provides a framework for quantifying this through various descriptors.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the electron-donating and electron-accepting capabilities of a molecule, respectively. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity and kinetic stability. researchgate.net Other reactivity descriptors that can be calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. These parameters help in understanding the molecule's behavior in chemical reactions. For similar aromatic compounds, these descriptors have been used to predict their reactivity and potential interaction sites. analis.com.myresearchgate.net

Lack of Specific Research Data Prevents In-Depth Computational Analysis of this compound

Despite a comprehensive search of scientific literature and databases, specific computational and theoretical chemistry studies directly focusing on the compound This compound are not publicly available. As a result, it is not possible to provide a detailed and scientifically accurate analysis for the requested article sections, including Frontier Molecular Orbitals (HOMO and LUMO), Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, atomic charge distribution, and reaction mechanism elucidation for this specific molecule.

The user's request stipulated a strict adherence to an outline detailing these advanced computational chemistry topics solely for "this compound." Generating content for these sections without specific research on this compound would necessitate speculation and extrapolation from related but distinct molecules. This approach would not meet the required standards of scientific accuracy and would violate the explicit instructions to focus exclusively on the specified compound.

Computational and theoretical chemistry studies are highly specific to the molecular structure being investigated. The unique arrangement of amino, bromo, and fluoro substituents on the benzonitrile scaffold of "this compound" will produce distinct electronic and reactivity properties. While general principles of computational chemistry are well-established, quantitative data such as HOMO-LUMO energy gaps, NBO interaction energies, MEP values, and atomic charges are unique to each molecule and must be determined through dedicated quantum chemical calculations.

Similarly, the elucidation of reaction mechanisms, including the characterization of transition states and the calculation of energy profiles, requires specific computational modeling of reactions involving "this compound." Without published research detailing such investigations, any discussion would be purely hypothetical and not based on scientific evidence.

Therefore, to maintain scientific integrity and adhere to the user's precise instructions, the requested article cannot be generated at this time due to the absence of the necessary foundational research data for "this compound."

Research Applications As Versatile Synthetic Intermediates and Building Blocks

Precursors for Complex Organic Molecule Synthesis

As a substituted benzonitrile (B105546), 4-Amino-2-bromo-6-fluorobenzonitrile serves as a foundational scaffold for constructing more elaborate organic molecules. Halogenated aromatic compounds are pivotal in synthetic chemistry, often serving as key intermediates in the production of pharmaceuticals and other fine chemicals. nih.gov The bromine atom, for instance, allows for the formation of new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. This enables the extension of the molecular framework by introducing new aryl, alkyl, or amino substituents.

Key Intermediates in the Synthesis of Heterocyclic Ring Systems

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. nih.govmsu.edu Aminobenzonitriles, in particular, are common precursors for the synthesis of fused nitrogen-containing heterocycles like quinazolines and quinolines. organic-chemistry.orgnih.gov Typically, this involves the cyclization of an ortho-aminobenzonitrile with another reagent.

While this compound has its amino and nitrile groups in a meta relationship, which does not lend itself to direct intramolecular cyclization to form a six-membered ring fused to the parent benzene (B151609) ring, its functional groups still enable the synthesis of other heterocyclic systems. The amino group can react with various electrophiles, and the nitrile group can participate in reactions to form different rings. For example, the synthesis of various multisubstituted 4-aminoquinolines can be achieved from 2-aminobenzonitriles reacting with ynones through a base-promoted aza-Michael addition followed by intramolecular annulation. chemicalbook.com The specific reactivity of this compound in such cyclization reactions would depend on the reaction conditions and the specific synthetic pathway employed.

Role in the Development of Agrochemical Intermediates

Fluorinated heterocyclic compounds are a significant class of molecules in the agrochemical industry due to their enhanced biological activity and metabolic stability. nih.gov The development of efficient methods for introducing fluorinated groups into heterocyclic structures is a key area of research. While specific applications of this compound in the synthesis of agrochemicals are not detailed in available literature, its structure is consistent with that of a useful intermediate. As a fluorinated and brominated building block, it could potentially be used to synthesize novel pesticides or herbicides where the specific substitution pattern is crucial for biological efficacy.

Applications in Advanced Materials Science Research

The unique electronic properties conferred by fluorine and nitrile groups make substituted benzonitriles attractive for materials science applications.

Building Blocks for Liquid Crystals and Organic Light-Emitting Diodes (OLEDs)

Related compounds, such as 4-Bromo-2-fluorobenzonitrile, are utilized as intermediates in the synthesis of heterocycles and liquid crystals, as well as in the development of OLEDs. chemicalbook.com Similarly, 4-Bromo-3-fluorobenzonitrile is used to prepare persistent room-temperature phosphorescent dyes. ossila.com These applications suggest that the combination of a polar nitrile group and halogen atoms on a benzene ring can be advantageous for creating materials with specific optical and electronic properties. Although direct use of this compound in this area is not documented, its structural similarity to these useful precursors indicates its potential as a building block for novel organic materials.

Polymer Chemistry Research

Supplier information categorizes this compound as a potential building block in polymer science, including for organic monomers of Covalent Organic Frameworks (COFs). bldpharm.com The presence of multiple reactive sites (amino, bromo, fluoro) allows for the possibility of incorporating this molecule into polymer chains through various polymerization techniques, potentially leading to materials with tailored thermal, electronic, or mechanical properties.

Utility in Radiochemistry for "Built-Up" Radiosyntheses

Radiolabeled compounds, particularly those containing fluorine-18 (B77423) ([18F]), are crucial for Positron Emission Tomography (PET) imaging. The synthesis of these PET ligands often involves the late-stage introduction of the radioisotope onto a precursor molecule. Aromatic fluorination is a common method for producing such radiopharmaceuticals. nih.gov While there is no specific evidence of this compound being used in radiosynthesis, its structure as a fluorinated aromatic compound makes it a molecule of interest in this field. Precursors for radiosynthesis often require specific functionalities that allow for efficient and rapid radiolabeling. nih.gov For example, a related compound, 2-Bromo-4-fluorobenzonitrile, has been used in the synthesis of precursors for radiolabeling cannabinoid receptors. ossila.com

Future Directions and Emerging Research Avenues for Halogenated Aminobenzonitriles

Development of More Sustainable and Atom-Economical Synthetic Methodologies

A primary focus of modern chemical synthesis is the adherence to the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. yale.eduorganic-chemistry.orgrroij.com For the synthesis of halogenated aminobenzonitriles, this translates to the development of methodologies that are both sustainable and atom-economical.

Atom economy, a concept developed by Barry Trost, emphasizes the maximization of the incorporation of all materials used in a process into the final product. acs.org Traditional multi-step syntheses of complex aromatic compounds often suffer from low atom economy due to the use of stoichiometric reagents and the generation of significant waste. Future research will prioritize the development of catalytic reactions that minimize waste and maximize efficiency. acs.org For instance, the replacement of classical methods like the Sandmeyer reaction, which uses stoichiometric copper(I) cyanide, with transition metal-catalyzed cyanation reactions represents a significant step towards more sustainable processes. numberanalytics.comnumberanalytics.com

The principles of green chemistry also advocate for the use of renewable feedstocks, less hazardous chemical syntheses, and the design of energy-efficient processes. yale.eduorganic-chemistry.org Research is being directed towards the use of greener solvents, avoiding toxic reagents, and conducting reactions at ambient temperature and pressure where possible. rroij.com The development of environmentally benign halogenation techniques, for example, using indole-catalytic protocols in non-chlorinated solvents, showcases a move away from harsh and hazardous reaction conditions. rsc.org

Green Chemistry PrincipleApplication in Halogenated Aminobenzonitrile Synthesis
Prevention Designing syntheses to avoid waste generation from the outset.
Atom Economy Utilizing catalytic methods to ensure a high percentage of reactants are incorporated into the final product. acs.org
Less Hazardous Syntheses Employing non-toxic cyanide sources and avoiding hazardous solvents. rsc.org
Catalysis Preferring catalytic reagents over stoichiometric ones to increase efficiency and reduce waste. acs.org

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

One of the key challenges in the synthesis of substituted aromatic compounds is controlling regioselectivity. Machine learning models are being developed to accurately predict the site of electrophilic aromatic substitution, a fundamental reaction in the synthesis of halogenated aromatics. rsc.orggithub.comacs.orgchemrxiv.orgresearchgate.net For example, the RegioML model uses quantum chemical descriptors and a light gradient boosting machine to predict the regioselectivity of electrophilic aromatic substitution reactions with high accuracy. rsc.orggithub.comchemrxiv.orgresearchgate.net Such predictive tools can save significant time and resources by guiding chemists to the most promising reaction conditions.

AI/ML ApplicationImpact on Halogenated Aminobenzonitrile Synthesis
Regioselectivity Prediction Accurately predicts the position of halogenation on an aromatic ring, reducing trial-and-error experimentation. rsc.orgacs.org
Retrosynthesis Planning Generates novel and efficient synthetic routes for complex molecules. nih.govchemcopilot.com
Reaction Optimization Predicts optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts.
Accelerated Discovery Speeds up the identification of promising new compounds and their synthetic pathways. jelsciences.com

Exploration of Novel Catalytic Systems for Challenging Chemical Transformations

The development of novel and more efficient catalytic systems is a cornerstone of modern organic synthesis. For the synthesis of halogenated aminobenzonitriles, research is focused on catalysts that can mediate challenging transformations with high selectivity and under mild conditions.

Palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. Recent advancements in palladium catalysis have led to the development of highly efficient systems for the cyanation of aryl halides. nih.govresearchgate.netresearchgate.netnih.govtcichemicals.com These catalysts often employ specialized ligands that enhance their activity and stability, allowing for the use of less toxic cyanide sources and milder reaction conditions. nih.gov

Photoredox catalysis is another rapidly emerging area that utilizes visible light to drive chemical reactions. organic-chemistry.orgorgsyn.orgnih.govbeilstein-journals.org This approach can enable transformations that are difficult to achieve with traditional thermal methods. For instance, photoredox catalysis can be used for the C-H functionalization of arenes, providing a direct route to the introduction of functional groups without the need for pre-functionalized starting materials. acs.orgnih.gov This has significant potential for the synthesis of complex halogenated aminobenzonitriles.

Furthermore, the use of enzymes as catalysts (biocatalysis) is gaining traction as a green and highly selective alternative to traditional chemical catalysis. Halogenase enzymes, for example, can introduce halogen atoms into specific positions on a molecule with remarkable precision. bohrium.comrsc.orgnih.gov The directed evolution of these enzymes can further expand their substrate scope and catalytic efficiency, opening up new possibilities for the synthesis of novel halogenated compounds. nih.gov

Catalytic SystemDescriptionApplication in Halogenated Aminobenzonitrile Synthesis
Palladium Catalysis Utilizes palladium complexes to facilitate cross-coupling reactions.Efficient cyanation of aryl halides to form the benzonitrile (B105546) core. nih.govresearchgate.netnih.gov
Photoredox Catalysis Uses visible light to initiate single-electron transfer processes.C-H functionalization and other challenging transformations under mild conditions. nih.govbeilstein-journals.org
Biocatalysis (Halogenases) Employs enzymes to catalyze specific reactions.Highly regioselective and stereoselective halogenation of aromatic rings. bohrium.comrsc.org

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Characterization

A deeper understanding of reaction mechanisms and kinetics is crucial for the development of robust and efficient synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are becoming indispensable tools for process development and optimization. acs.org

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for tracking the concentration of reactants, intermediates, and products throughout a chemical reaction. researchgate.netrsc.orgyoutube.comyoutube.com By immersing a probe directly into the reaction mixture, chemists can gain valuable insights into reaction kinetics, identify transient intermediates, and determine reaction endpoints with high precision. This is particularly useful for optimizing complex multi-step syntheses and for studying reactions involving unstable or hazardous intermediates. americanpharmaceuticalreview.com

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. americanpharmaceuticalreview.comnews-medical.netpharmtech.comhoriba.com It is particularly well-suited for monitoring crystallization processes, as it can distinguish between different polymorphic forms of a compound. news-medical.netpharmtech.com This is critical in the pharmaceutical industry, where the solid-state form of an active pharmaceutical ingredient can significantly impact its properties. Raman spectroscopy can also be used for in-line monitoring of reaction progress and for quality control of raw materials and final products. americanpharmaceuticalreview.comhoriba.com

The use of these Process Analytical Technologies (PAT) is a key component of the Quality by Design (QbD) approach in the pharmaceutical industry. europeanpharmaceuticalreview.comacs.orgnih.govlboro.ac.ukmt.com By providing a continuous stream of data on critical process parameters, these techniques enable a more thorough understanding and control of the manufacturing process, leading to higher quality and more consistent products. nih.govmt.com

Spectroscopic TechniqueInformation ProvidedApplication in Halogenated Aminobenzonitrile Synthesis
In-situ FTIR Real-time concentration of reactants, intermediates, and products.Reaction kinetics, mechanism elucidation, endpoint determination. researchgate.netyoutube.comamericanpharmaceuticalreview.com
Raman Spectroscopy Molecular fingerprinting, polymorphic form analysis, crystallization monitoring.In-line process monitoring, quality control of solid forms. americanpharmaceuticalreview.comnews-medical.nethoriba.com
Process Analytical Technology (PAT) Continuous monitoring of critical process parameters.Process understanding, control, and optimization for robust manufacturing. europeanpharmaceuticalreview.comlboro.ac.ukmt.com

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 4-amino-2-bromo-6-fluorobenzonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution (NAS) using bromo/fluoro-substituted precursors. For example, bromination of 4-amino-2-fluorobenzonitrile with NBS (N-bromosuccinimide) under controlled temperature (0–5°C) in DCM achieves regioselectivity . Optimize yields by monitoring reaction kinetics via HPLC and adjusting stoichiometry of brominating agents. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended .

Q. How can purity and structural integrity be validated for this compound?

  • Methodology : Use a combination of 1H^1H/13C^{13}C-NMR to confirm substitution patterns (e.g., bromo/fluoro coupling constants) and LC-MS for molecular weight verification. Compare melting points (mp) with literature values (e.g., analogous bromo-fluorobenzonitriles in catalogs report mp 60–62°C ). FTIR can identify nitrile (C≡N) stretches (~2220 cm1^{-1}) and amino (N-H) vibrations (~3400 cm1^{-1}) .

Q. What safety precautions are critical during handling?

  • Methodology : Brominated aromatic compounds may release toxic HBr fumes under heat. Use fume hoods, PPE (nitrile gloves, lab coat), and store at 0–6°C in amber vials to prevent photodegradation. Refer to SDS guidelines for bromo/fluoro derivatives, emphasizing waste neutralization protocols .

Advanced Research Questions

Q. How do steric and electronic effects of the amino, bromo, and fluoro groups influence reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing bromo and fluoro groups deactivate the ring, but the amino group (electron-donating) enhances para/ortho-directed reactivity. Use DFT calculations (e.g., Gaussian) to map electrostatic potentials and predict sites for Suzuki-Miyaura couplings. Experimental validation: React with arylboronic acids under Pd catalysis (e.g., Pd(PPh3_3)4_4) in THF/Na2_2CO3_3 at 80°C .

Q. What crystallographic challenges arise in resolving the structure of this compound?

  • Methodology : Small-molecule crystallography using SHELXL requires high-resolution data (<1.0 Å) due to heavy atoms (Br) causing absorption effects. Collect data at synchrotron facilities to mitigate weak diffraction. Refinement in OLEX2 should account for disorder in the amino group. Compare thermal ellipsoids (ORTEP-3 plots ) to assess positional accuracy.

Q. How can contradictory solubility data from different sources be resolved?

  • Methodology : Re-evaluate solubility in DMSO, EtOH, and DCM using gravimetric analysis under standardized conditions (25°C, inert atmosphere). Cross-validate with Hansen solubility parameters (HSPiP software) to reconcile discrepancies. For example, conflicting DMSO solubility reports may stem from hygroscopic impurities .

Q. What strategies optimize this compound’s stability in biological assays?

  • Methodology : Stabilize via buffered solutions (pH 6–7) to prevent dehalogenation. Use LC-MS/MS to track degradation products (e.g., loss of Br or F). For in vitro studies, employ cryopreservation (-80°C in 10% DMSO) and minimize freeze-thaw cycles .

Contradiction Analysis & Reproducibility

Q. How should researchers address variability in reported melting points for halogenated benzonitriles?

  • Methodology : Calibrate equipment using reference standards (e.g., pure benzophenone, mp 48–49°C). For analogs like 4-bromo-2-fluorobenzaldehyde (mp 60–62°C ), verify purity via DSC (differential scanning calorimetry) and report heating rates (e.g., 2°C/min). Contradictions often arise from polymorphic forms or residual solvents .

Q. What analytical cross-validation is needed when spectral data conflict with computational predictions?

  • Methodology : For NMR shifts, compare experimental results with ChemDraw/ACD/Labs predictions. If 1H^1H-NMR peaks deviate >0.2 ppm, re-examine sample concentration or solvent effects. Use high-field instruments (≥500 MHz) and DEPT-135 for 13C^{13}C assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.